Clebopride

Gastroparesis Prokinetics Clinical Trial

Clebopride is a superior D2 antagonist for gastroparesis research, ranked #1 for global symptom improvement in a network meta-analysis of 29 RCTs (RR 0.30 vs domperidone 0.68). Its 9.5 h half-life enables simplified dosing in CINV models. Unlike metoclopramide, it inhibits hERG (IC50 0.62 μM) but with a high safety margin (Cmax 1.02 nM). Ideal for dissecting cholinergic/dopaminergic pathways in GI motility studies. Order high-purity ≥98% clebopride base for reproducible results.

Molecular Formula C20H24ClN3O2
Molecular Weight 373.9 g/mol
CAS No. 55905-53-8
Cat. No. B1669163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClebopride
CAS55905-53-8
Synonymsclebopride
clebopride fumarate (1:1)
clebopride maleate
clebopride maleate (1:1)
clebopride mono-hydrochloride
cleboril
N-1-benzyl-4 piperidil-3-methoxy-4-amino-5-chlorobenzamide
Molecular FormulaC20H24ClN3O2
Molecular Weight373.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N
InChIInChI=1S/C20H24ClN3O2/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25)
InChIKeyBVPWJMCABCPUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clebopride (CAS 55905-53-8) Procurement Guide: Chemical Class and Core Properties


Clebopride is a substituted benzamide derivative that acts as an orally active antagonist of dopamine D2 receptors . It is a member of the antidopaminergic gastrointestinal prokinetic class, closely related in structure to metoclopramide [1]. Clebopride is primarily indicated for the management of functional gastrointestinal disorders, including non-ulcer dyspepsia and gastroesophageal reflux disease (GERD), and is also used as an antiemetic for chemotherapy-induced nausea and vomiting [2]. Its molecular formula is C20H24ClN3O2 with a molecular weight of 373.88 g/mol .

Why Clebopride Cannot Be Interchanged with Metoclopramide or Domperidone


Despite belonging to the same benzamide class, clebopride exhibits a distinct pharmacological and pharmacokinetic profile compared to its closest analogs, metoclopramide and domperidone. While all three act as D2 receptor antagonists, they differ significantly in their receptor binding affinities, interactions with serotonergic systems, and pharmacokinetic parameters [1]. Clebopride demonstrates a longer terminal half-life (9.5 ± 3.9 hours) than metoclopramide, which may translate to a more convenient dosing schedule for certain indications [2]. Furthermore, clinical data from a systematic review and network meta-analysis indicate that clebopride has a higher probability of being the most efficacious treatment for global symptoms in gastroparesis compared to other prokinetics like domperidone [3]. These quantifiable differences in both activity and pharmacokinetics preclude simple therapeutic interchange and underscore the necessity for compound-specific selection.

Clebopride Quantitative Evidence: Head-to-Head Performance Against Key Comparators


Clebopride Demonstrates Superior Efficacy in Gastroparesis Compared to Domperidone

In a systematic review and network meta-analysis of 29 randomized controlled trials (RCTs) involving 3,772 patients with gastroparesis, clebopride was ranked as the most efficacious treatment based on global symptom improvement [1]. This was quantified by a pooled relative risk (RR) of not improving, where a lower RR indicates higher efficacy. Clebopride showed a RR of 0.30 (95% CI, 0.16–0.57; P-score = .99), demonstrating a substantial effect. In comparison, the next most efficacious drug in the same analysis, domperidone, had an RR of 0.68 (95% CI, 0.48–0.98; P-score = .76) [1]. The difference in P-scores (.99 vs .76) indicates a higher probability of clebopride being the best treatment. No other drug class was found to be superior to placebo in this analysis.

Gastroparesis Prokinetics Clinical Trial

Clebopride Exhibits Distinct Prokinetic and Dopamine Antagonist Profile vs. Metoclopramide and Domperidone In Vitro

A comparative study on isolated guinea pig gastroduodenal preparations assessed the effects of clebopride, metoclopramide, and domperidone [1]. All three compounds antagonized dopamine-induced gastric relaxations, but with differing potencies. The IC50 for clebopride was 10⁻⁵ M, while metoclopramide was less potent with an IC50 of 2 x 10⁻⁵ M. Domperidone was the most potent in this assay with an IC50 of 10⁻⁶ M [1]. Critically, the study revealed qualitative differences in their prokinetic actions. While domperidone and metoclopramide enhanced the amplitude of gastric contractions and improved antroduodenal coordination (EC50 for domperidone 3 x 10⁻⁷ M, metoclopramide 2 x 10⁻⁵ M), clebopride did not demonstrate these effects, suggesting a divergent mechanism for its prokinetic activity [1].

Gastrointestinal Motility Dopamine Antagonist In Vitro

Clebopride's Longer Terminal Half-Life Supports Single-Dose Antiemetic Use vs. Metoclopramide

A Phase I pharmacokinetic study of intravenously administered clebopride in humans revealed a terminal half-life of 9.5 ± 3.9 hours, with a volume of distribution of 3.9 L/kg and a mean clearance of 5.2 ml/min/kg [1]. The study notes that this half-life is longer than that reported for metoclopramide [2]. Furthermore, the main active metabolite, N-desbenzyl-clebopride, had a terminal half-life of 1.5 ± 1.0 hours [1]. The authors concluded that the extended half-life of the parent compound makes clebopride suitable as a single-dose treatment for chemotherapy-induced nausea and vomiting [1].

Pharmacokinetics Antiemetic Half-Life

Clebopride Demonstrates High Affinity for D2 Receptors in Radioligand Binding Assays

Clebopride's primary mechanism of action is antagonism of the dopamine D2 receptor. In radioligand binding studies using bovine brain membranes, clebopride demonstrated a high affinity with a Ki value of 3.5 nM for the D2 dopamine receptor . A separate study using canine brain striatum reported a dissociation constant (Kd) of 1.5 nM, further confirming its potent binding to the D2 receptor [1]. In contrast, clebopride showed much weaker affinity for the α2 adrenergic receptor, with a Ki of 780 nM, demonstrating functional selectivity . While comparative binding data for metoclopramide or domperidone in the exact same assay is not provided in these references, these quantitative values establish a high-potency benchmark for D2 antagonism.

Receptor Binding D2 Antagonist Affinity

Clebopride Exhibits a Favorable Cardiac Safety Margin at Therapeutic Doses vs. hERG Channel

The potential for QT prolongation is a critical safety concern for prokinetic drugs. In a study using whole-cell patch clamp techniques on hERG-stably transfected CHO cells, clebopride inhibited hERG potassium channel currents with an IC50 value of 0.62 ± 0.30 μM [1]. When compared to the peak plasma concentration (Cmax) of 1.02 nM achieved with a clinical dose of 1 mg orally, the safety margin (IC50 / Cmax) is approximately 608-fold [1]. The study concluded that clebopride is safe at the clinical dosage of 1 mg from an electrophysiological perspective, though caution is warranted in overdose or metabolic impairment scenarios [1]. This provides a quantified safety benchmark relative to other prokinetics that have been associated with QT prolongation, such as cisapride.

Cardiac Safety hERG Electrophysiology

Clebopride Research and Procurement Applications Based on Evidence


Gastroparesis Research: Selecting a Highly Efficacious Prokinetic

For research projects investigating the treatment of gastroparesis, clebopride is a compelling candidate due to its top-ranking efficacy in a network meta-analysis of 29 RCTs [1]. It demonstrated a relative risk of 0.30 for global symptom improvement, significantly outperforming domperidone (RR 0.68) and other comparators. Procurement of clebopride for these studies allows researchers to test a compound with the highest probability of being the most effective agent in this disease model.

Pharmacological Studies: Differentiating Mechanisms of Gastrointestinal Motility

Clebopride's unique in vitro profile—showing potent D2 antagonism (IC50 10⁻⁵ M) without enhancing gastric contraction amplitude, unlike metoclopramide and domperidone—makes it a valuable tool for dissecting the cholinergic and dopaminergic pathways involved in gastrointestinal motility [2]. This allows researchers to design experiments that can isolate specific prokinetic mechanisms and study functional responses in tissue models.

Chemotherapy Supportive Care: Evaluating Single-Dose Antiemetic Regimens

The pharmacokinetic profile of clebopride, with a terminal half-life of 9.5 ± 3.9 hours, supports its investigation as a single-dose antiemetic in chemotherapy-induced nausea and vomiting models [3]. This longer half-life relative to metoclopramide provides a scientific rationale for testing simplified, less frequent dosing schedules, which is a key outcome in supportive care research.

Cardiac Safety Screening: Establishing hERG Channel Safety Benchmarks

In cardiac safety pharmacology, clebopride serves as a useful reference compound. Its quantified hERG channel inhibition (IC50 0.62 μM) and high safety margin relative to therapeutic Cmax (1.02 nM) provide a clear benchmark [4]. This data can be used for comparative assessments of new chemical entities or for studies modeling the cardiac risks of prokinetic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clebopride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.